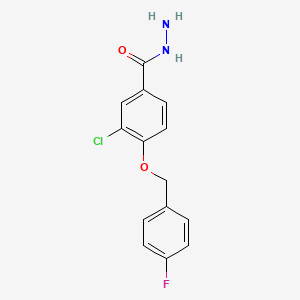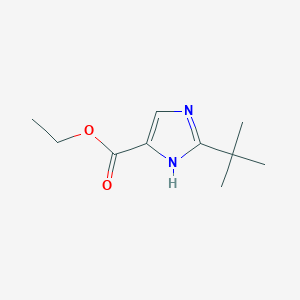![molecular formula C15H25NO4 B13016156 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a tert-butyl ester with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of automated systems to monitor temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in molecular biology and pharmacology .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. These features confer unique reactivity and binding properties, making it particularly useful in specialized applications .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
7-O-tert-butyl 3-O-methyl 7-azaspiro[3.5]nonane-3,7-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-5-11(15)12(17)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
BIECPCHJOVRSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)OC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


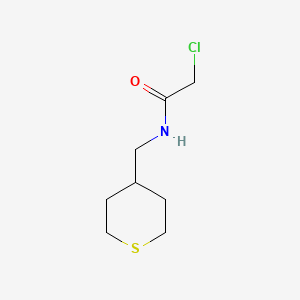
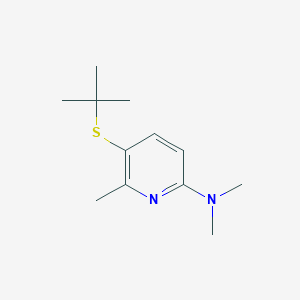

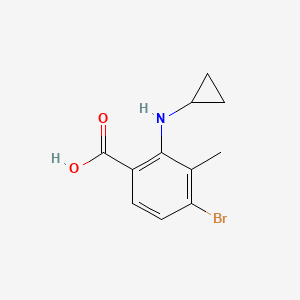


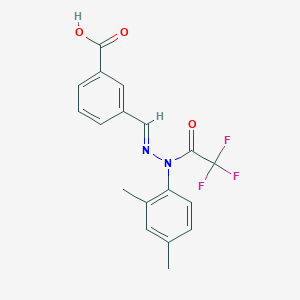

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
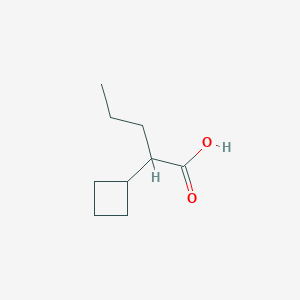
![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)

